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Compound of Interest

Compound Name: ATTO 565 maleimide

Cat. No.: B12376779

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine class, characterized by its strong
absorption, high fluorescence quantum yield, and excellent photo-stability.[1][2][3][4] The
maleimide functional group of ATTO 565 allows for its specific covalent attachment to thiol
(sulfhydryl) groups, which are present in the cysteine residues of proteins and other
biomolecules.[1][5][6][7] The optimal pH for this reaction is between 7.0 and 7.5, ensuring high
selectivity for thiols over other functional groups like amines.[1][5][7]

Calculating the Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical quality control
step to ensure the consistency and performance of fluorescently labeled conjugates. The DOL
is determined spectrophotometrically by measuring the absorbance of the labeled protein at
280 nm (for the protein) and at the absorbance maximum of the dye (~564 nm for ATTO 565).
[8] This note provides a detailed protocol for labeling proteins with ATTO 565 maleimide and
calculating the DOL.

Physical and Spectroscopic Properties of ATTO 565
Maleimide

Accurate DOL calculation requires precise values for the dye's physical and spectroscopic
properties. These are summarized in the table below.
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Parameter Value Reference
Molecular Weight (MW) 733.16 g/mol [6]119]
Maximum Absorbance (Amax) 564 nm [1][3]

Molar Extinction Coefficient 120,000 M-1cm-1 IO

(emax)

Correction Factor at 280 nm
(CF280)

0.12

[1]3]

Principle of DOL Calculation

The DOL is the molar ratio of the dye to the protein in the final conjugate. The calculation

involves determining the molar concentration of both the protein and the dye using the Beer-

Lambert law (A = gcl).

A challenge in this calculation is that the ATTO 565 dye absorbs light at 280 nm, the
wavelength typically used to measure protein concentration. Therefore, the absorbance at 280

nm (A280) must be corrected to account for the dye's contribution.

Formulas for DOL Calculation

The key formulas required for the calculation are presented below.
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Step

Formula

Description

1. Correct Protein Absorbance

Aprot = A280 - (Amax x
CF280)

Aprot is the corrected
absorbance of the protein at
280 nm. A280 and Amax are
the measured absorbances of
the conjugate at 280 nm and
the dye's Amax, respectively.
CF280 is the dye's correction
factor.[8]

2. Calculate Protein

Concentration

[Protein] (M) = Aprot / (eprot x
1)

gprot is the molar extinction
coefficient of the protein (in M-
1cm-1). This can be calculated
from the protein's amino acid
sequence.[12] I' is the path
length of the cuvette in cm

(typically 1 cm).

3. Calculate Dye
Concentration

[Dye] (M) = Amax / (edye x I)

edye is the molar extinction
coefficient of the dye at its
Amax (120,000 M-1cm-1 for
ATTO 565). 'I' is the path

length of the cuvette in cm.

4. Calculate Degree of

Labeling

DOL = [Dye] / [Protein]

The final DOL is the molar ratio
of the dye to the protein.[3][13]

Experimental Protocols
Protocol 1: Protein Labeling with ATTO 565 Maleimide

This protocol describes a general procedure for labeling a protein containing free thiol groups.

Materials:

¢ Protein to be labeled

e ATTO 565 maleimide powder
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free buffer
like HEPES.[1][5]

Anhydrous, amine-free Dimethyl sulfoxide (DMSO)[5][7]

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) pre-
equilibrated with Reaction Buffer.[5][7]

(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.[1][13]

Procedure:

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration
of 50-100 uM (e.g., 7.5-15 mg/mL for an IgG antibody).[1][13]

(Optional) Reduce Disulfide Bonds: If the protein has few accessible free thiols, disulfide
bonds can be reduced. Add a 10-fold molar excess of TCEP to the protein solution and
incubate for 30 minutes at room temperature. TCEP does not need to be removed before
adding the dye.[1][13]

Prepare Dye Stock Solution: Immediately before use, allow the vial of ATTO 565 maleimide
to warm to room temperature. Add anhydrous DMSO to prepare a 10-20 mM stock solution.
[1] Vortex to ensure the dye is fully dissolved.

Labeling Reaction: While gently stirring the protein solution, add a sufficient volume of the
dye stock solution to achieve a 10 to 20-fold molar excess of dye over protein.[1][8]

Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil.
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][8][13]

Purify the Conjugate: Remove unreacted and hydrolyzed dye by applying the reaction
mixture to a pre-equilibrated size-exclusion chromatography column.[5][7] Elute the labeled
protein using the Reaction Buffer. The first colored fraction is the labeled protein.

Protocol 2: Spectrophotometric Measurement and DOL
Calculation

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/images/atto/procedures/mal.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/images/atto/procedures/mal.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://biotium.com/tech-tips-protocols/protocol-maleimide-labeling-of-protein-thiols/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://biotium.com/tech-tips-protocols/protocol-maleimide-labeling-of-protein-thiols/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://biotium.com/tech-tips-protocols/protocol-maleimide-labeling-of-protein-thiols/
https://www.benchchem.com/product/b12376779?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.alfa-chemistry.com/dyes/resources/guidelines-for-protein-antibody-labeling-with-maleimide-dyes.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.alfa-chemistry.com/dyes/resources/guidelines-for-protein-antibody-labeling-with-maleimide-dyes.html
https://biotium.com/tech-tips-protocols/protocol-maleimide-labeling-of-protein-thiols/
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/images/atto/procedures/mal.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Procedure:
e Measure Absorbance:
o Turn on a UV-Vis spectrophotometer and allow it to warm up.
o Blank the instrument using the elution buffer from the purification step.
o Measure the absorbance of the purified conjugate at 280 nm (A280) and ~564 nm (Amax).

o Note: If the absorbance reading is above 1.5, dilute the sample with buffer and re-
measure. Remember to account for the dilution factor in the calculations.

e Calculate the DOL:

o Use the formulas from Section 4 to calculate the corrected protein absorbance (Aprot), the
molar concentrations of the protein and the dye, and the final DOL.

Visualizations
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Preparation

Prepare Dye Stock
(10-20 mM ATTO 565
in anhydrous DMSO)

Prepare Protein Solution
(50-100 uM in PBS, pH 7.2)

Combine & React
(10-20x molar excess of dye)

Incubate 2h (RT) or O/N (4°C)
Protect from light

Purify Conjugate
(Size-Exclusion Chromatography, e.g., G-25)

Measurement & Calculation

Measure Absorbance
(A280 and Amax at 564 nm)

Calculate DOL
1. Correct A280
2. Calc. [Protein]
3. Calc. [Dye]
4. Ratio [Dye]/[Protein]

Click to download full resolution via product page

Caption: Workflow for labeling and DOL calculation.

Caption: ATTO 565 Maleimide reaction with a protein thiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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